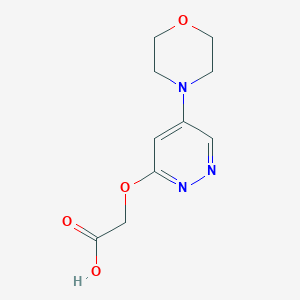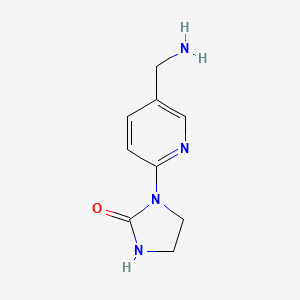
1-((2-Aminothiazol-5-yl)sulfonyl)piperidin-4-ol
Descripción general
Descripción
Synthesis Analysis
The compound is synthesized by reacting 2-aminothiazole and piperidine-4-ol sulfone. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The IUPAC Name for this compound is 4- (2-aminothiazol-5-yl)piperidin-4-ol . The Inchi Code is 1S/C8H13N3OS/c9-7-11-5-6 (13-7)8 (12)1-3-10-4-2-8/h5,10,12H,1-4H2, (H2,9,11) .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .
Physical And Chemical Properties Analysis
The molecular weight of the compound is 199.28 . It has a melting point of 204-205 .
Aplicaciones Científicas De Investigación
1-((2-Aminothiazol-5-yl)sulfonyl)piperidin-4-ol((2-Aminothiazol-5-yl)sulfonyl)piperidin-4-ol has been used as a building block for the synthesis of various compounds. It has been used to synthesize sulfonamides, which are used as antifungal agents, and to synthesize aminothiazole derivatives, which are used as anti-inflammatory and antithrombotic agents. It has also been used to synthesize β-lactamase inhibitors, which are used as antibiotics. Additionally, it has been used to synthesize compounds that can be used as biomarkers for the detection of cancer.
Mecanismo De Acción
Target of Action
It is known that this compound belongs to the thiazole family, and thiazole derivatives are known to exhibit diverse biological activities .
Mode of Action
It is synthesized by reacting 2-aminothiazole and piperidine-4-ol sulfone, suggesting that its mode of action may be related to these parent compounds.
Result of Action
It is known that the compound exhibits diverse biological activities, suggesting that it may have multiple effects at the molecular and cellular levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-((2-Aminothiazol-5-yl)sulfonyl)piperidin-4-ol((2-Aminothiazol-5-yl)sulfonyl)piperidin-4-ol in laboratory experiments include its ease of synthesis, its low cost, and its wide range of applications. The limitations of using this compound include its instability in the presence of light and heat, and its low solubility in some solvents.
Direcciones Futuras
For research on 1-((2-Aminothiazol-5-yl)sulfonyl)piperidin-4-ol((2-Aminothiazol-5-yl)sulfonyl)piperidin-4-ol((2-Aminothiazol-5-yl)sulfonyl)piperidin-4-ol include investigating its potential as an antiviral and antibacterial agent, exploring its ability to target specific proteins and enzymes, and studying its effects on cancer cells. Additionally, further research is needed to understand its mechanism of action and to determine its optimal dosage for various applications. Additionally, further research is needed to explore its potential as an ingredient in cosmetics and health supplements.
Safety and Hazards
The safety information available indicates that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor/physician if you feel unwell .
Propiedades
IUPAC Name |
1-[(2-amino-1,3-thiazol-5-yl)sulfonyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3S2/c9-8-10-5-7(15-8)16(13,14)11-3-1-6(12)2-4-11/h5-6,12H,1-4H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWISRPPDEJPDBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473099.png)
![2-Benzyl-5-(4-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473101.png)
![2-Benzyl-5-(pyridin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473102.png)



![2-Benzyl-5-(pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473110.png)
![Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate](/img/structure/B1473112.png)
![tert-butyl 5-(2,2,2-trifluoroethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473114.png)
![tert-butyl 5-(4-methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473115.png)
![2-Benzyl-5-(6-(pyridin-4-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473116.png)
![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid](/img/structure/B1473117.png)